| Attribute | Description |
|---|---|
| Primary Target | DOT1L (Disruptor Of Telomeric silencing 1-Like) [1] [2] |
| Target Function | Histone H3 Lysine 79 (H3K79) methyltransferase [1] [3] |
| Mechanism of Action | Potent and selective inhibition of DOT1L methyltransferase activity [1] [2] [4] |
| Primary Applications | Used as a research tool to investigate the biological roles of DOT1L and H3K79 methylation in cancer (e.g., leukemia, ovarian cancer) and neurodegenerative disease models [1] [5] [6] |
| Parameter | Value | Context / Assay Details |
|---|---|---|
| Enzyme IC50 | 0.3 nM [1] [2] [4] | Radioactive enzyme assay (cell-free) [1] |
| Cellular IC50 (Reduction of H3K79me2) | 2.6 nM (in A431 cells) [1] [2] 8.8 nM (in MCF10A cells) [1] [2] | 4-day treatment [1] | | Selectivity | >100-fold selective for DOT1L over other histone methyltransferases (HMTs) [1] [2] | Tested against a panel of 12 protein methyltransferases (PMTs) and DNMT1 [2] |
This compound has been utilized in various research contexts to elucidate the function of DOT1L:
For researchers using this compound in a laboratory setting, the following information is critical:
| Parameter | Recommendation / Details | | :--- | :--- | | Molecular Weight | 618.57 (Free base) [2] [7] [4] | 653.2 (Hydrochloride salt) [1] | | Solubility | 100 mg/mL in DMSO (approx. 161.66 mM) [2] | | Storage | Stable as a solid in the dark at -20°C [1] [7] | | In Vivo Formulation | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O [2] [4] |
The diagram below illustrates the core mechanism of this compound and its downstream effects in a cancer context, synthesizing information from multiple studies [1] [8] [4]:
This compound inhibits DOT1L, reducing H3K79me2 and its downstream oncogenic effects.
The table below summarizes the core characteristics of this compound.
| Property | Description |
|---|---|
| Target | DOT1L (Histone Lysine Methyltransferase) [1] [2] |
| Primary Mechanism | Potent, selective, SAM-competitive inhibitor [1] [2] |
| Biochemical IC₅₀ | 0.3 nM (cell-free assay) [1] [3] |
| Cellular IC₅₀ | 2.6 nM (in A431 cells, reduction of H3K79me2) & 8.8 nM (in MCF10A cells) [1] [3] |
| Key Selectivity | Over 100-fold selective for DOT1L against panels of other HMTs and DNMT1 [1] [3] |
This compound functions by competing with the natural cofactor S-adenosylmethionine (SAM) for the substrate-binding pocket of DOT1L [1] [2]. Structural biology studies have revealed that its binding induces a significant conformational remodelling of the DOT1L catalytic site. The bulky para-tert-butylphenyl group of this compound is accommodated by large rearrangements of key residues (Thr139 and Tyr312) that form the methyl transfer channel. This disrupts the catalytic integrity of DOT1L, effectively inhibiting its activity [2].
The addition of a bromine atom at the 7-position of the adenine-mimicking core (a key structural difference from the earlier compound EPZ004777) allows this compound to better exploit a hydrophobic cleft in the binding pocket, contributing to its enhanced potency [2].
This DOT script illustrates the core mechanism of SCODOT1L inhibition:
This compound competes with the natural cofactor SAM for the DOT1L active site, thereby inhibiting H3K79 methylation and its downstream oncogenic effects.
Inhibition of DOT1L by this compound leads to a range of downstream biological consequences, making it a compelling therapeutic candidate, especially in combination regimens.
| Cancer Model | Observed Effect of this compound/DOT1L Inhibition | Key Findings & Combination |
|---|---|---|
| Neuroblastoma [4] [5] | Synergistic reduction of tumor growth with EZH2 inhibitor (GSK343). | Induces ATF4-mediated ER stress, depletes glutathione & amino acids. High EZH2/DOT1L mRNA correlates with poor patient survival. |
| Renal Cell Carcinoma [6] | Increased autophagy activity & promotion of mitochondria fusion. | Occurs via AMPK/mTOR pathway by epigenetically decreasing FXR expression. |
| MLL-Rearranged Leukemia [1] [2] | Selective killing of cells with MLL translocations. | Potently reduces H3K79me2, a key driver of MLL-fusion leukemia. |
| Ovarian Cancer [7] | Reduces cell proliferation; functional cooperativity with ERα signaling. | DOT1L is a core fitness factor in ERα+ cells. Combined inhibition with anti-estrogens is proposed as a strategy. |
For researchers aiming to validate and utilize this compound in experimental models, here are key methodologies derived from the literature.
The research suggests several promising future paths:
SGC0946 is a potent and selective inhibitor of the DOT1L (Disruptor of Telomeric Silencing 1-Like) histone methyltransferase [1] [2] [3]. DOT1L is the only enzyme known to methylate histone H3 on lysine 79 (H3K79) [1]. This methylation mark is associated with active gene transcription.
By inhibiting DOT1L, this compound reduces H3K79 methylation levels, leading to changes in gene expression programs. This is particularly effective in cancer cells that are dependent on DOT1L activity for their survival and proliferation, such as those with MLL (Mixed Lineage Leukemia) gene translocations [1] [2] [3]. The diagram below illustrates the mechanism where this compound inhibits DOT1L, reducing H3K79 methylation and impacting cancer cell survival.
This compound inhibits DOT1L, reducing H3K79 methylation and cancer cell survival.
The following tables summarize the key quantitative data for this compound, demonstrating its high potency and selectivity.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target / Readout | IC₅₀ Value | Context / Cell Line |
|---|---|---|---|
| Biochemical | DOT1L enzyme activity | 0.3 nM [1] [2] [3] | Radioactive enzyme assay |
| Cellular | H3K79me2 reduction | 2.6 nM [1] [2] | A431 cells |
| Cellular | H3K79me2 reduction | 8.8 nM [1] [2] [3] | MCF10A cells |
Table 2: In vitro Efficacy and Selectivity Profile
| Property | Description |
|---|---|
| Antiproliferative Activity | Selectively kills cells with MLL translocations [1] [2] [3]. |
| Selectivity | >100-fold selective for DOT1L over other histone methyltransferases (HMTs) and a panel of 12 PMTs [1] [2]. |
| Inactive Against | DNMT1 and 29 receptors from a pharmacologically relevant panel [2] [4]. |
The utility of this compound as a probe is supported by its use in standardized experimental workflows.
1. Assessing Target Engagement: Biomarker Reduction This protocol measures the direct cellular consequence of DOT1L inhibition—the reduction of H3K79 dimethylation (H3K79me2) [1] [3].
2. Functional Cell Viability and Proliferation Assays These assays determine the functional impact of DOT1L inhibition on cancer cell growth [3].
3. In vivo Efficacy Studies this compound has demonstrated activity in animal models of cancer [2] [3].
This compound has been instrumental in uncovering the biological roles of DOT1L, extending beyond the canonical MLL-rearranged leukemia model.
MLL-Rearranged Leukemias: this compound potently and selectively kills cells bearing MLL translocations by inhibiting the expression of critical MLL target genes like HOXA9 and MEIS1 [1] [3]. Research has revealed non-canonical pathways where DOT1L inhibition impacts survival, such as by downregulating the FLT3-ITD signaling axis and modulating other histone modifications like H3K27me3 and H3K4me3 [5].
Solid Tumors: Evidence shows efficacy in solid tumors. In ovarian cancer, this compound inhibits cell proliferation, induces G1 cell cycle arrest, and reduces colony formation [3].
Immunomodulation and Immunotherapy: A key application is in improving adoptive T-cell therapies like CAR-T. DOT1L inhibition by this compound can atteniate Graft-versus-Host Disease (GVHD) by selectively dampening low-avidity allogeneic T-cell responses, while preserving potent anti-tumor activity [6]. The mechanism involves reducing miR-181a expression, leading to increased DUSP6 (an ERK phosphatase), which raises the activation threshold for T-cells [6]. This nuanced effect is shown in the diagram below.
This compound modulates T-cell activation to suppress GVHD while sparing anti-tumor activity.
This compound remains a critical tool for fundamental research. Its well-characterized profile and availability through multiple chemical suppliers ensure its continued use in validating DOT1L as a therapeutic target across a range of diseases.
SGC0946 is a SAM-competitive inhibitor designed to mimic the natural cofactor while incorporating bulky substituents that confer high potency and selectivity [1] [2].
This compound functions by occupying the SAM-binding pocket of DOT1L, which prevents the natural cofactor from binding and halts the methylation of histone H3 at lysine 79 (H3K79) [1] [2].
The crystal structure (PDB ID: 4ER6) reveals the detailed binding mode [2]:
This binding mode is classified as a bi-substrate inhibitor strategy, where one molecule occupies both the cofactor and part of the substrate binding sites [3].
This compound has been widely used as a chemical probe to investigate the biological functions of DOT1L and H3K79 methylation. The table below outlines key experimental findings:
| Research Area / Biological Process | Key Findings with this compound | Citations |
|---|---|---|
| MLL-Rearranged Leukemia | Potently and selectively kills MLL-rearranged leukemia cells; linked to disruption of DOT1L's aberrant activity in this cancer. | [1] [4] |
| Renal Cell Carcinoma | Inhibition increases autophagy and promotes mitochondria fusion via the AMPK/mTOR signaling pathway; acts by decreasing FXR expression. | [5] |
| Immunotherapy & GVHD | Alleviates graft-versus-host disease (GVHD) by elevating the TCR stimulation threshold in T-cells; suppresses low-avidity allogeneic responses while preserving anti-tumor immunity. | [6] |
| Innate Immunity | Regulates the formation and function of various immune cells (e.g., B-cells, T-cells, macrophages); controls lineage integrity and inflammatory responses. | [7] |
| SARS-CoV-2 Replication | Binds to the N7-methyltransferase (N7-MTase) core of the viral nsp14 protein, exhibiting significant antiviral activity. | [3] |
A typical in vitro experiment using this compound to assess DOT1L inhibition in cells involves the following steps, which you can adapt as needed.
Key Considerations:
The discovery of SGC0946's activity against SARS-CoV-2 nsp14 was based on a rational repurposing approach, leveraging its development as a SAM-competitive inhibitor for a human methyltransferase with a structurally similar catalytic core [1].
The following diagram outlines the key experimental workflow and the logical relationship behind this finding:
1. Protein Crystallography and Structure Determination [1]
2. Assessment of Antiviral Activity While the specific cell-based assay details for this compound are not fully elaborated in the provided results, standard protocols for evaluating anti-SARS-CoV-2 activity typically involve:
It is crucial to understand that this compound was originally developed and characterized as a chemical probe for the human epigenetic target DOT1L. The table below summarizes its core profile in this context:
| Property | Characterization |
|---|---|
| Primary Target | Histone-lysine N-methyltransferase DOT1L (UniProt ID: Q8TEK3) [2]. |
| Potency (In Vitro) | IC₅₀ = 0.3 nM (enzymatic assay); K𝐷 = 0.06 nM (Surface Plasmon Resonance) [3] [2]. |
| Cellular Potency | Reduces H3K79me2 in A431 cells with an IC₅₀ of 2.6 nM [3]. |
| Selectivity | Highly selective for DOT1L. Inactive against 12 other protein methyltransferases and DNMT1 in vitro, and showed no notable activity against 29 receptors in a broad panel [2]. |
| Control Compound | An inactive analog, SGC0649, is available for use as a negative control [2]. |
SGC0946 is a potent and selective inhibitor of the histone methyltransferase DOT1L [1] [2] [3]. It functions by competing with the cofactor S-adenosylmethionine (SAM), thereby reducing histone H3 lysine 79 methylation (H3K79me), a key epigenetic mark involved in gene expression [4].
To begin working with this compound, you must first prepare a stock solution. The following table summarizes the key physicochemical properties and standard preparation methods.
| Property | Specification | Source |
|---|---|---|
| Molecular Weight | 618.57 g/mol | [2] [3] |
| CAS Number | 1561178-17-3 | [1] [2] |
| Purity | ≥98% (HPLC) | [1] |
| Physical Form | White to beige or yellow powder | [1] [2] [3] |
| Solubility in DMSO | 20 - 100 mg/mL (approx. 32 - 162 mM) | [1] [3] |
| Recommended Stock Concentration | 50 - 100 mM in DMSO | [2] [3] |
| Storage | -20°C, protected from moisture | [1] [2] |
Key Considerations for Stock Solution Preparation:
The following workflow outlines the key stages of treating cells with this compound, from culture preparation to data analysis.
Detailed Steps:
The effective concentration of this compound depends on the cell type and the specific assay. The table below summarizes validated concentrations from recent literature.
| Cell Line / Model | Assay Type | This compound Concentration | Incubation Time | Key Experimental Outcome | Source / PMID |
|---|---|---|---|---|---|
| A431 (Epidermoid carcinoma) | Inhibition of cellular DOT1L (IC₅₀) | 2.6 nM | 4 days | Reduction of H3K79 dimethylation | [1] [3] |
| MCF10A (Human mammary epithelial) | Inhibition of cellular DOT1L (IC₅₀) | 8.8 nM | 4 days | Reduction of H3K79 dimethylation | [1] [3] |
| Mouse HPCHOXB4 cells (Wild-type & Tet2 KO) | RNA-seq & ChIP-seq | 1 µM | 7 days | Altered gene expression & reduced H3K79me2 binding | [7] |
| Molm13 (MLL leukemia) | Western Blot | 1 µM | 3-7 days | Time-dependent reduction of H3K79me2 | [2] |
| SK-OV-3 & TOV21G (Ovarian cancer) | Cell Proliferation & Colony Formation | 0.2 - 20 µM | 12 days | Dose-dependent inhibition of growth | [2] |
| Human cord blood cells (MLL-AF9 transformed) | Cell Viability | 1 - 5 µM | 14 days | Selective killing of transformed cells | [1] [2] |
Key Mechanistic Insights and Workflow: this compound treatment inhibits DOT1L activity, leading to a reduction in the H3K79me2 mark on chromatin. This disruption epigenetically silences key genes, such as HOXA9 and Meis1 in leukemia, resulting in specific phenotypic outcomes [1] [2]. The diagram below illustrates this mechanism and a typical validation workflow.
This compound is a highly potent and selective small-molecule inhibitor of disruptor of telomeric silencing-1-like (DOT1L), the sole histone methyltransferase responsible for catalyzing the mono-, di-, and trimethylation of histone H3 at lysine 79 (H3K79me) [1] [2]. As an S-adenosylmethionine (SAM)-competitive inhibitor, this compound binds to the DOT1L cofactor binding site, inducing a conformational change that remodels the catalytic pocket and abrogates methyltransferase activity [2]. Its exceptional potency and selectivity make it a valuable chemical probe for investigating the biological roles of DOT1L and H3K79 methylation in both normal and diseased cells, with particular relevance in cancers characterized by MLL (mixed-lineage leukemia) gene translocations [1] [3] [4].
A comprehensive profile of this compound's biochemical activity is essential for experimental design. The table below summarizes key quantitative data.
| Assay Type | Experimental Context | Potency Value (IC₅₀/KD) | Key Findings | Citation |
|---|---|---|---|---|
| Biochemical Assay | Radioactive enzyme assay with recombinant DOT1L | IC₅₀ = 0.3 nM | Over 100-fold selective for DOT1L against a panel of 12 other protein methyltransferases and DNMT1. | [1] [3] |
| Biophysical Assay | Surface Plasmon Resonance (SPR) | KD = 0.06 nM | Confirms extremely high binding affinity for DOT1L. | [5] [2] |
| Cellular Target Engagement | Reduction of H3K79me2 in A431 cells | IC₅₀ = 2.6 nM | Demonstrates potent cell permeability and on-target engagement. | [1] [3] |
| Cellular Target Engagement | Reduction of H3K79me2 in MCF10A cells | IC₅₀ = 8.8 nM | Confirms activity in multiple cell lines. | [1] [3] |
| Cellular Phenotypic Assay | Selective killing of MLL-rearranged cells (cord blood model) | Active at 1 - 5 μM | Validates functional consequence of DOT1L inhibition in disease-relevant models. | [1] [4] |
This protocol details the standard method for confirming this compound's on-target activity in cell-based systems by measuring the reduction of its characteristic histone mark, H3K79me2.
This protocol is used to study the functional consequence of DOT1L inhibition in contexts where it is critically required, such as MLL-rearranged leukemia.
This protocol outlines the use of this compound in animal models to assess its therapeutic potential.
The cellular effects of this compound are mediated through the inhibition of DOT1L-mediated H3K79 methylation, which in turn disrupts key oncogenic transcriptional programs. The following diagram synthesizes the primary signaling pathways affected, as evidenced across multiple studies.
The mechanistic flowchart above illustrates the cascade of events following DOT1L inhibition:
While extensively used in oncology, this compound has utility in other research areas. A screen in a Parkinson's disease model identified this compound as a hit that enhanced the maintenance and/or survival of dopaminergic neurons derived from human pluripotent stem cells, suggesting a potential neuroprotective role [8].
The following table summarizes the key findings from in vivo studies involving SGC0946 and related DOT1L inhibitors.
| Cancer Type | Model Description | Treatment Protocol | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| Neuroblastoma | Mouse xenograft (8 NB cell lines) | This compound combined with EZH2 inhibitor GSK343; direct comparison to single-agent therapy. | Significant reduction in tumor growth compared to single-agent therapy. Strong synergy observed with low toxicity to normal fibroblasts. | [1] |
| Multiple Myeloma | MM1-S mouse xenograft (NOD-SCID mice) | Novel DOT1L inhibitor (structurally related to this compound); administered subcutaneously. | Demonstrated in vivo activity against established xenografts. | [2] |
| Lung Cancer | Lung cancer cell models (in vitro & in vivo) | This compound combined with MAPK/ERK axis inhibitor (Binimetinib). | Effectively reversed malignancy induced by gain-of-function DOT1L mutations (R231Q). | [3] |
A related DOT1L inhibitor, pinometostat (EPZ-5676), has been evaluated in clinical trials for patients with MLL-rearranged leukemias (NCT01684150, NCT02141828). While this demonstrates the clinical feasibility of targeting DOT1L, the trials reported only modest clinical activity, suggesting a need for combination therapies [4].
The following workflow outlines the key stages for conducting an in vivo efficacy study using a DOT1L inhibitor, synthesizing methodologies from the referenced research.
Model Selection and Establishment
Dosing Formulation and Regimen
In Vivo Dosing and Monitoring
Endpoint Analysis and Biomarkers
This compound is a potent, selective, and SAM-competitive inhibitor of the histone methyltransferase DOT1L, which is responsible for methylating histone H3 at lysine 79 (H3K79) [7] [5]. Inhibition of DOT1L remodels the catalytic site and disrupts its methyltransferase activity, leading to altered gene expression [7].
The strong rationale for combination therapy stems from the synergistic effect observed when this compound is paired with other agents. The diagram below illustrates the key molecular pathways affected by this compound and its synergistic partners.
This compound serves as a valuable chemical probe for validating DOT1L as a therapeutic target in vivo. The most promising application involves its use in rational combination therapies, which have demonstrated strong synergistic effects and significant tumor growth inhibition in preclinical models. Future research should focus on identifying robust biomarkers for patient selection and optimizing combination regimens for clinical translation.
SGC0946 is a potent and selective small-molecule inhibitor of DOT1L (Disruptor of Telomeric Silencing 1-Like), the sole histone methyltransferase responsible for all degrees of methylation (mono, di, and tri) of histone H3 at lysine 79 (H3K79) [1] [2]. By competitively occupying the S-adenosylmethionine (SAM) binding pocket of DOT1L, this compound inhibits its methyltransferase activity, leading to a reduction in global H3K79me2 levels [1] [3].
The primary cellular consequences of DOT1L inhibition include:
This compound is widely used as a chemical probe to investigate the role of DOT1L and H3K79 methylation in both normal and diseased cells, with established efficacy in research models of leukemia (especially MLL-rearranged), renal cell carcinoma, ovarian cancer, and breast cancer [3] [4].
The following table summarizes the standard in vitro and in vivo protocols for using this compound to reduce H3K79me2, as validated in recent studies.
| Application | Cell Line / Model | This compound Concentration / Dosage | Treatment Duration | Key Outcomes & Validation |
|---|---|---|---|---|
| In Vitro: Leukemia [3] | Molm13 (MLL-rearranged) | 1 µM | 7 days | >90% reduction in H3K79me2 (Western Blot); effective inhibition of MLL target genes (HOXA9, MEIS1). |
| In Vitro: Ovarian Cancer [3] | SK-OV-3, TOV-21G | 0.2 - 20 µM | 12 days | Dose-dependent reduction of H3K79me2 and inhibition of cell proliferation (Cell Viability Assay). |
| In Vitro: Renal Cell Carcinoma [4] | 786-O, A498 | 1 - 10 µM | 4-5 days | Dose-dependent suppression of H3K79me2, induction of S-phase arrest, and inhibition of proliferation (CCK-8 assay). |
| In Vivo: Mouse Xenograft [3] | Orthotopic Ovarian Cancer Model (NOD-SCID mice) | 10 mg/kg Intraperitoneal (i.p.) injection | Twice a week for 6 weeks | Significant tumor suppression; confirmed reduction of H3K79me2, CDK6, and cyclin D3 in tumor tissues. |
The diagram below outlines the general workflow for a cell-based experiment using this compound.
Key considerations for your experiment:
Inhibiting DOT1L with this compound disrupts several key oncogenic pathways. The core mechanism and major downstream consequences are illustrated below.
Key pathway insights:
SGC0946 is a highly selective small-molecule inhibitor of DOT1L (Disruptor of Telomeric Silencing 1-Like), the sole enzyme responsible for methylating histone H3 at lysine 79 (H3K79) [1] [2]. By inhibiting DOT1L, this compound disrupts chromatin-associated signaling pathways that are critical for the survival and self-renewal of cancer cells, leading to cell cycle arrest, apoptosis, and the suppression of metastatic potential [1].
Its application is prominent in the research of MLL-rearranged leukemia, multiple myeloma, and other malignancies such as renal, ovarian, and breast cancer [1] [3] [2].
The table below summarizes the anti-proliferative effects of this compound observed across various cancer cell lines.
Table 1: Summary of this compound Efficacy in Preclinical Models
| Cancer Type | Cell Line / Model | Concentration | Treatment Duration | Key Findings | Primary Readout |
|---|---|---|---|---|---|
| Leukemia (MLL-r) | Molm13 (MLL-AF9) | 1 μM | 7 days | Time/dose-dependent reduction of H3K79me2; complete inhibition at day 7; downregulation of HOXA9 & MEIS1 [1]. | Western Blot, Gene Expression |
| Human CB cells (MLL-AF9) | 1, 5 μM | 14 days | Selective reduction of cell viability in transformed cells [1]. | Cell Viability Assay | |
| Multiple Myeloma | RPMI-8226, MM.1S, KMS-11 | 1 μM | 11-14 days | Strong proliferation suppression; induced growth arrest & apoptosis [3]. | Cell Viability Assay (CCK-8) |
| Ovarian Cancer | SK-OV-3, TOV21G | 0.2, 2, 20 μM | 12 days | Dose/time-dependent growth inhibition; induced G1 arrest [1]. | Cell Proliferation, Cell Cycle |
| Renal Cell Carcinoma | 786-O, A498 | 1, 2, 5, 10 μM | Not Specified | Attenuated growth & invasion; S-phase arrest; downregulated STAT5B & CDK6 [2]. | CCK-8, Invasion Assay |
This protocol is adapted from methods used in multiple myeloma and leukemia studies [3].
Key Reagents:
Procedure:
This protocol is used to demonstrate this compound-induced G1 arrest [1] [2].
Key Reagents:
Procedure:
This protocol outlines the in vivo validation of this compound's anti-tumor effect, as demonstrated in an ovarian cancer model [1].
Key Reagents:
Procedure:
This compound exerts its anti-proliferative effects by directly inhibiting DOT1L, leading to a cascade of transcriptional and signaling changes. The following diagram illustrates the key pathways involved.
Diagram Title: Molecular Mechanism of this compound Action
The core mechanism involves:
This compound is a highly potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like), which has emerged as a promising epigenetic therapeutic target for various cancers. DOT1L represents a unique epigenetic enzyme as it is the sole protein methyltransferase responsible for catalyzing the methylation of histone H3 on lysine 79 (H3K79), a chromatin mark associated with active transcription and transcriptional elongation. Unlike most protein methyltransferases that contain a SET domain, DOT1L features a protein fold more closely resembling protein arginine methyltransferases (PRMTs), making it an distinctive member of the epigenetic regulatory machinery. [1] [2]
The significance of DOT1L inhibition in cancer therapeutics stems from its aberrant activity in multiple malignancies, particularly through its role in stabilizing oncogenic transcriptional programs. This compound exhibits remarkable potency with a half-maximal inhibitory concentration (IC50) of 0.3 nM against DOT1L in cell-free assays, and demonstrates over 100-fold selectivity for DOT1L compared to other histone methyltransferases, making it an excellent chemical probe for investigating DOT1L biology and therapeutic potential. [3] [1] This high specificity profile minimizes off-target effects in experimental systems, providing researchers with a reliable tool for dissecting DOT1L-dependent processes in solid tumors.
This compound functions as a competitive antagonist that binds to the S-adenosylmethionine (SAM) cofactor-binding site of DOT1L, effectively blocking the methyl transfer process. Structural analyses reveal that this compound induces significant conformational remodeling of the DOT1L catalytic site, particularly through rearrangement of the activation loop (residues 122-140) and substrate-binding loop (residues 301-311). This structural reorganization disrupts the methyl transfer channel, a critical architecture required for catalytic activity that partitions the SAM-binding cavity from the substrate-binding site. The inhibitor's deazaadenosine moiety recapitulates critical interactions with Glu186, Asp222, and Phe223 that are normally engaged by the natural SAM cofactor, while its brominated adenine ring occupies a hydrophobic cleft composed of F223, F245, and V249 side chains, contributing to its enhanced potency compared to earlier-generation inhibitors. [2]
The binding of this compound to DOT1L results in dose-dependent reduction of H3K79 methylation marks in cellular systems, with studies demonstrating IC50 values of 2.6 nM in A431 cells and 8.8 nM in MCF10A cells for reduction of H3K79 dimethylation. This effective engagement of the cellular target makes this compound a valuable tool for investigating the functional consequences of DOT1L inhibition in various cancer models. The brominated analog this compound represents a significant improvement over earlier inhibitors like EPZ004777, with enhanced cellular potency attributed to improved interactions within the hydrophobic cleft of the DOT1L binding pocket. [1] [2]
The inhibition of DOT1L by this compound triggers multiple anti-cancer phenotypic effects across various solid tumor models:
Cell cycle arrest: this compound treatment induces G1 phase cell cycle arrest by blocking DOT1L enzymatic activity, as demonstrated in ovarian cancer cell lines SK-OV-3 and TOV21G after 12 days of treatment with 10 μM this compound. This cell cycle arrest is associated with decreased expression of key cell cycle regulators including CDK6 and cyclin D3. [4] [3]
Suppression of self-renewal and metastatic potential: this compound treatment effectively suppresses clonogenic growth and reduces the formation of tumor spheroids across multiple solid tumor models, indicating impairment of cancer stem-like properties that drive tumor initiation and progression. [4]
Induction of differentiation: In several cancer models, this compound treatment promotes molecular and morphological changes consistent with cellular differentiation, potentially reversing the dedifferentiated state that characterizes aggressive malignancies. [4]
The convergence of these anticancer mechanisms positions this compound as a promising candidate for further therapeutic development and as a valuable research tool for investigating DOT1L-dependent processes in solid tumors.
Research has demonstrated compelling evidence for the therapeutic potential of this compound in ovarian cancer models. In vitro studies using SK-OV-3 and TOV21G ovarian cancer cell lines showed that this compound inhibits cell proliferation in a dose- and time-dependent manner, with significant growth inhibition observed at concentrations of 0.2, 2, and 20 μM over a 12-day treatment period. This antiproliferative effect was accompanied by reduced clonogenic capacity, indicating impairment of long-term proliferative potential. [4]
In vivo validation using a mouse orthotopic xenograft model of ovarian cancer revealed that administration of this compound (10 mg/kg, intraperitoneally, twice weekly for 6 weeks) significantly suppressed tumor progression, resulting in smaller tumor size and reduced tumor weight compared to untreated controls. Analysis of excised tumors demonstrated that this antitumor effect correlated with inhibition of DOT1L enzymatic activity, evidenced by decreased levels of H3K79me2 and downregulation of CDK6 and cyclin D3, providing mechanistic insight into the cell cycle arrest observed in vitro. [4] [3]
This compound has shown promising activity in triple-negative breast cancer (TNBC) models, particularly in the context of overcoming drug resistance. Screening approaches using TNBC cell lines (MDA-MB-436 and Hs 578T) with acquired resistance to paclitaxel—a first-line chemotherapeutic for TNBC—have identified this compound as a candidate for overcoming this resistance. As paclitaxel resistance is closely intertwined with epigenetic dysregulation, DOT1L inhibition represents a promising strategy for resensitizing resistant tumors to conventional therapies. [5]
The application of this compound in breast cancer extends beyond direct cytotoxicity to include suppression of metastatic potential, aligning with observations across solid tumors that DOT1L inhibition can impair the self-renewal capacity of cancer cells and reduce their invasive capabilities. These findings support further investigation of this compound as either a monotherapy or combination therapy approach for aggressive breast cancer subtypes. [4]
Recent studies have revealed a particularly compelling application for this compound in lung cancer with specific DOT1L mutations. Approximately 3% of lung cancers harbor DOT1L mutations, with several identified as gain-of-function mutations that enhance DOT1L enzymatic activity and promote aggressive tumor behavior. The most prominent of these, the R231Q mutation located in the catalytic DOT domain, increases substrate binding ability, promotes cell growth and drug resistance in vitro and in vivo, and specifically activates the MAPK/ERK signaling pathway by enriching H3K79me2 on the RAF1 promoter. [6]
Table 1: Summary of this compound Efficacy in Solid Tumor Models
| Cancer Type | Model System | Concentration/Dosage | Key Findings | References |
|---|---|---|---|---|
| Ovarian Cancer | SK-OV-3, TOV21G cells | 0.2-20 μM (in vitro) | Dose-dependent growth inhibition, G1 cell cycle arrest, reduced colony formation | [4] [3] |
| Ovarian Cancer | Mouse orthotopic xenograft | 10 mg/kg, ip, twice weekly for 6 weeks | Significant suppression of tumor progression, decreased H3K79me2, CDK6, and cyclin D3 | [4] [3] |
| Lung Cancer (with DOT1L mutations) | NCI-H460 R231Q mutant cells | Low micromolar concentrations | Reduced H3K79 methylation, inhibited proliferation, self-renewal, migration, and invasion | [6] [7] |
| Lung Cancer | H460R231Q CDX mouse model | 20 mg/kg, ip for 3 weeks | 54.38% tumor growth inhibition, suppression of MAPK/ERK pathway | [7] |
| Breast Cancer | MDA-MB-436, Hs 578T (including paclitaxel-resistant) | Screening concentrations | Potential strategy against drug-resistant TNBC | [5] |
The context-specific vulnerability created by DOT1L mutations suggests a potential precision medicine application for this compound. Combination treatment approaches pairing this compound with MAPK/ERK pathway inhibitors (such as binimetinib) have demonstrated synergistic efficacy in preclinical models of lung cancer harboring DOT1L R231Q mutations, providing a rational therapeutic strategy for this molecularly-defined patient subset. [6]
Protocol for Cell Viability and Proliferation Assays
Cell seeding: Plate solid tumor cell lines (e.g., ovarian cancer SK-OV-3, TOV21G) in 96-well plates at a density of 3-5 × 10³ cells per well in 100 μL of appropriate complete medium. Allow cells to adhere overnight under standard culture conditions (37°C, 5% CO₂). [4]
Compound treatment: Prepare a concentration gradient of this compound (typically ranging from 0.1 μM to 20 μM) in complete medium, with DMSO concentration normalized across all conditions (not exceeding 0.1%). Replace initial culture medium with 100 μL of treatment medium per well. Include vehicle control (DMSO only) and positive control for cytotoxicity. [4] [5]
Incubation and assessment: Incubate cells for predetermined durations (e.g., 4 days for initial assessment, up to 12 days for chronic exposure studies). For longer-term assays, refresh treatment medium every 3-4 days. Assess cell viability using standardized methods such as Cell Counting Kit-8 (CCK-8) according to manufacturer's instructions. Measure absorbance at 450 nm using a plate reader and calculate percentage viability relative to vehicle-treated controls. [4] [5]
Clonogenic assays: For assessment of long-term proliferative capacity, seed cells at low density (200-500 cells/well in 6-well plates), treat with this compound for 12-14 days with weekly medium changes, then fix with methanol and stain with 0.5% crystal violet. Count colony formation (defined as >50 cells per colony) manually or using automated colony counting software. [4]
Protocol for Mouse Orthotopic Xenograft Models
Model establishment: Utilize 4-6 week old female NOD-SCID mice for orthotopic implantation. For ovarian cancer models, surgically implant luciferase-tagged tumor cells into the ovarian bursa. Allow tumors to establish for 7-10 days prior to initiation of treatment. [4] [3]
Treatment protocol: Randomize tumor-bearing mice into treatment groups (typically n=5-10 per group). Administer this compound via intraperitoneal injection at 10 mg/kg, prepared in a formulation of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O. Maintain twice-weekly dosing schedule for 6 weeks. Include vehicle control group receiving formulation alone. [4] [3]
Tumor monitoring: Monitor tumor growth weekly using in vivo imaging systems for luciferase-tagged models or via caliper measurements for subcutaneous models. Calculate tumor volume using the formula: V = (length × width²)/2. Record body weight weekly as an indicator of overall health and potential toxicity. [4]
Endpoint analysis: Euthanize animals at study endpoint (typically 6 weeks or when tumors reach ethical size limits). Excise tumors, weigh, and process for downstream analyses. For molecular analyses, snap-freeze tumor tissue in liquid nitrogen or preserve in formalin for immunohistochemistry. Assess H3K79me2 levels, CDK6, and cyclin D3 expression by Western blot to confirm target engagement. [4] [3]
Western Blot Analysis for H3K79me2
Sample preparation: Lyse cells or homogenized tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using BCA assay and normalize samples to equal concentration. [4] [3]
Gel electrophoresis and transfer: Separate 20-30 μg of total protein per sample by SDS-PAGE (12-15% gels for histone proteins). Transfer to PVDF membranes using standard wet or semi-dry transfer systems. [4]
Immunoblotting: Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against H3K79me2 (1:1000), total H3 (loading control), CDK6 (1:1000), and cyclin D3 (1:1000) overnight at 4°C. After washing, incubate with appropriate HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. [4] [3]
Detection and analysis: Develop blots using enhanced chemiluminescence substrate and image with digital imaging system. Quantify band intensities using image analysis software, normalizing H3K79me2 signals to total H3. [4]
Table 2: Key Biochemical and Cellular Assays for this compound Characterization
| Assay Type | Purpose | Key Parameters | Expected Outcomes |
|---|---|---|---|
| Radioactive enzyme assay | Biochemical potency | IC50 determination against DOT1L | IC50 = 0.3 nM [4] [3] |
| H3K79me2 reduction in A431 cells | Cellular target engagement | IC50 for H3K79me2 reduction after 4 days | IC50 = 2.6 nM [4] [1] |
| Cell cycle analysis | Mechanistic phenotyping | Flow cytometry after 12 days treatment | G1 phase arrest, decreased S and G2/M phases [4] |
| Colony formation assay | Long-term proliferative capacity | Colony counting after 12-14 days treatment | Dose-dependent reduction in colony formation [4] |
| In vivo tumor growth inhibition | Therapeutic efficacy | Tumor volume/weight measurement after 6 weeks treatment | Significant suppression of tumor progression [4] [3] |
The mechanistic basis for this compound activity in solid tumors involves multifaceted modulation of key oncogenic signaling pathways. The following diagram illustrates the primary molecular mechanisms through which this compound exerts its anti-tumor effects:
Figure 1: Molecular mechanisms of this compound anti-tumor activity. This compound inhibits DOT1L, reducing H3K79me2 levels and disrupting oncogenic transcriptional programs. In lung cancers with DOT1L R231Q mutations, H3K79me2 enrichment on the RAF1 promoter activates MAPK/ERK signaling. DOT1L inhibition downregulates CDK6/cyclin D3 expression, inducing G1 cell cycle arrest and multiple anti-tumor effects.
The epigenetic reprogramming mediated by this compound results in selective alteration of gene expression patterns that preferentially affect cancer-relevant pathways. In ovarian cancer models, this manifests as downregulation of cell cycle regulators including CDK6 and cyclin D3, leading to G1 phase arrest. In lung cancer models with DOT1L R231Q mutations, the primary affected pathway is the MAPK/ERK signaling cascade, where DOT1L inhibition reduces H3K79me2 enrichment on the RAF1 promoter, subsequently decreasing expression of this critical signaling component and impairing downstream oncogenic signaling. [4] [6]
The context-dependent effects of this compound highlight the importance of proper patient stratification and molecular diagnostics when considering DOT1L inhibition as a therapeutic strategy. The convergence of different oncogenic pathways on cell cycle control mechanisms explains the consistent observation of G1 arrest across multiple solid tumor types following this compound treatment, while the specific pathway dependencies (such as MAPK/ERK in mutant DOT1L lung cancers) suggest opportunities for rational combination therapies. [6]
The COVID-19 pandemic has underscored the critical need for broad-spectrum antiviral agents capable of targeting SARS-CoV-2 and its emerging variants. This compound, originally developed as a highly selective DOT1L methyltransferase inhibitor for cancer research, has recently been identified as a promising antiviral compound through drug repurposing approaches. This unexpected discovery emerged from screening epigenetic compound libraries against SARS-CoV-2 viral enzymes, revealing that this compound exhibits significant antiviral activity against SARS-CoV-2 by targeting the non-structural protein 14 (nsp14) N7-methyltransferase (N7-MTase) domain. [1] [2]
The SARS-CoV-2 nsp14 N7-MTase plays an essential role in viral replication by catalyzing the methylation of the 5'-guanosine cap structure of viral mRNA, which is critical for mRNA stability, efficient translation, and immune evasion. Catalytic mutants of this enzyme impair viral replication and abolish viral virulence, validating it as a promising therapeutic target for SARS-CoV-2. Unlike many conventional methyltransferase inhibitors that struggle with cell permeability, this compound and its analog SGC8158 were developed with favorable membrane permeability properties, making them particularly suitable for targeting intracellular viral enzymes. [1]
This compound functions as a bisubstrate inhibitor of the SARS-CoV-2 nsp14 N7-MTase, simultaneously occupying both the S-adenosyl methionine (SAM) cofactor binding pocket and the RNA substrate binding site. Structural biology approaches have revealed that this compound co-crystallizes with the nsp14 N7-MTase core, with the complex diffracting to high resolution (1.57 Å). The compound binds at the C-terminal ends of strands β1', β2', β3', supported by loops between β1' and β2', β2' and αA, and β3' and β4'. [1]
The structural analysis demonstrates that the atypical Rossmann fold of the nsp14 N7-MTase domain shares remarkable similarity with the catalytic cores of DOT1L (a histone H3 lysine-79 MTase) and members of the PRMT family (protein arginine MTases). This structural homology explains why this compound, originally designed to target DOT1L, effectively inhibits the viral methyltransferase. The compound induces a catalytically dead conformation of the enzyme's activation loop to accommodate its lipophilic tail, preventing both SAM binding and RNA substrate positioning. [1] [2]
By inhibiting nsp14 N7-MTase activity, this compound disrupts the 5' cap formation of SARS-CoV-2 mRNA, leading to:
This mechanism represents a novel approach to SARS-CoV-2 inhibition, distinct from currently approved antivirals that primarily target viral proteases or RNA-dependent RNA polymerase. [1]
Table 1: Biochemical and Cellular Activity Profile of this compound
| Parameter | Value | Experimental Context | Reference |
|---|---|---|---|
| DOT1L IC₅₀ | 0.3 nM | Radioactive enzyme assay (cell-free) | [2] [3] [4] |
| H3K79me2 Cellular IC₅₀ | 2.6 nM | A431 cells (4-day treatment) | [2] [4] |
| H3K79me2 Cellular IC₅₀ | 8.8 nM | MCF10A cells | [2] [4] |
| Antiviral Efficacy | Significant reduction | SARS-CoV-2 replication assays | [1] |
| Cellular Viability Reduction | Selective killing | MLL-AF9 transformed cord blood cells (14-day treatment) | [3] |
Table 2: Efficacy of this compound in Preclinical Models
| Model System | Dosing Regimen | Key Findings | Reference |
|---|---|---|---|
| Ovarian cancer orthotopic xenograft | 10 mg/kg, ip, twice weekly for 6 weeks | Significant tumor progression suppression; reduced H3K79me2, CDK6, and cyclin D3 | [3] |
| MLL-AF9 experimental leukemia | 1-5 μM, 14 days | Selective reduction of cell viability in transformed cells | [3] |
| Ovarian cancer cells (SK-OV-3, TOV-21G) | 0.2-20 μM, 12 days | Dose-dependent growth inhibition; G1 phase arrest at 10 μM | [3] |
| Molm13 MLL cell line | 1 μM, 3-7 days | Time-dependent reduction of H3K79me2; complete inhibition by day 7 | [3] |
This compound serves as a valuable chemical probe for investigating the role of nsp14 in SARS-CoV-2 replication and pathogenesis. Its applications in antiviral research include:
The high selectivity profile of this compound (over 100-fold selective for other histone methyltransferases and DNMT1) makes it particularly useful for delineating the specific contribution of nsp14 inhibition to the overall antiviral effect. [1] [2] [4]
The following diagram illustrates a comprehensive workflow for evaluating this compound's antiviral activity:
Purpose: To evaluate direct inhibition of SARS-CoV-2 nsp14 N7-methyltransferase activity by this compound. [1]
Materials and Reagents:
Procedure:
Technical Notes:
Purpose: To determine the effect of this compound on SARS-CoV-2 replication in mammalian cell cultures. [1] [3]
Materials and Reagents:
Procedure:
Technical Notes:
Stock Solution Preparation:
Working Solution Preparation:
For animal studies, this compound has been successfully administered at 10 mg/kg via intraperitoneal injection twice weekly for 6 weeks in ovarian cancer xenograft models. This dosing regimen significantly suppressed tumor progression and inhibited DOT1L enzymatic activity as evidenced by reduced H3K79me2 levels in tumors. [3]
The discovery of this compound's antiviral activity against SARS-CoV-2 represents a compelling example of drug repurposing from oncology to infectious diseases. The structural insights gained from the co-crystal structure of this compound with nsp14 N7-MTase provide a rational foundation for designing more potent and selective analogs through structure-activity relationship (SAR) studies. [1]
Future research directions should focus on:
The experimental protocols outlined herein provide a comprehensive framework for advancing the characterization of this compound and its derivatives as novel antiviral agents targeting the essential nsp14 N7-methyltransferase of SARS-CoV-2.
1. Proposed Formulations and Dosing
The table below summarizes key formulation and dosing information for SGC0946 from commercial and literature sources.
| Formulation Type | Composition | Target Concentration | Reported Use in Models | Source / Reference |
|---|---|---|---|---|
| Homogeneous Suspension | 0.5% methylcellulose (CMC-Na) | 5 mg/mL | General in vivo dosing | [1] |
| Clear Solution (for IP injection?) | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 5 mg/mL (8.08 mM) | General in vivo dosing | [1] [2] |
| Clear Solution (Oral Gavage?) | 5% DMSO, 95% Corn oil | 0.5 mg/mL (0.81 mM) | General in vivo dosing | [1] |
| Ex Vivo Pre-treatment | Culture medium with this compound | 1 μM | Myeloma xenograft study | [3] |
2. Detailed Protocol for Xenograft Efficacy Studies
A study on multiple myeloma provides a directly applicable experimental methodology using this compound [3].
3. Evidence of In Vivo Efficacy and Combination Therapy
Beyond the specific protocol, other studies confirm the in vivo activity of this compound and suggest broader therapeutic strategies.
For a more direct in vivo dosing approach (e.g., intraperitoneal injection or oral gavage), the following workflow outlines the critical decision points based on available information.
When planning your experiments, please consider the following gaps and recommendations based on the current literature:
This compound is a potent and highly selective small-molecule inhibitor of the histone methyltransferase DOT1L (Disrupter of Telomeric Silencing 1-Like), which specifically catalyzes the methylation of histone H3 at lysine 79 (H3K79) [1]. DOT1L is the sole enzyme responsible for all three states of H3K79 methylation (mono-, di-, and trimethylation) in mammalian cells, making it a critical regulator of transcriptional processes [2]. This compound exhibits remarkable potency with an IC₅₀ value of 0.3 nM against DOT1L, enabling highly specific interrogation of H3K79 methylation-dependent biological processes without significant off-target effects [1]. This inhibition directly reduces H3K79me2 levels in a dose- and time-dependent manner, as demonstrated in various cellular models including leukemia cells and renal carcinoma models [3] [1].
The strategic inhibition of DOT1L by this compound provides researchers with a powerful chemical tool to investigate the functional roles of H3K79 methylation in diverse biological contexts, including cancer progression, cellular reprogramming, and developmental processes [2] [3]. Unlike histone modifications located on flexible histone tails, H3K79 methylation occurs within the globular core of histone H3, making its study particularly dependent on robust chromatin-based methodologies like ChIP-seq [4]. The application of this compound in combination with ChIP-seq technologies enables genome-wide mapping of H3K79 methylation patterns and their functional consequences under inhibited conditions, providing critical insights into DOT1L-mediated epigenetic regulation.
Chemical Structure and Properties: this compound (CAS Number: 1561178-17-3) has a molecular weight of 618.57 g/mol and molecular formula C₂₈H₄₀BrN₇O₄ [1]. The compound is typically supplied as a solid powder that should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years). This compound is soluble in DMSO at concentrations up to 50 mg/mL (80.83 mM), but stock solutions should be prepared fresh and aliquoted to prevent repeated freeze-thaw cycles that may compromise activity.
Working Solution Preparation: For cell culture applications, prepare a 10 mM stock solution by dissolving this compound in sterile DMSO. Further dilute this stock in appropriate cell culture medium to achieve the desired working concentrations, typically ranging from 100 nM to 20 μM depending on the cell type and experimental objectives [3] [1] [4]. Include vehicle controls with equivalent DMSO concentrations (usually ≤0.1%) in all experiments to account for potential solvent effects.
Table 1: this compound Treatment Conditions for Different Cell Models
| Cell Type | Recommended Concentration | Treatment Duration | Key Phenotypic Outcomes | Reference |
|---|---|---|---|---|
| Leukemia (MLL-rearranged) | 1-5 μM | 7-14 days | Reduced viability; decreased HOXA9/MEIS1 expression | [1] |
| Ovarian cancer (SK-OV-3, TOV21G) | 0.2-20 μM | 12 days | G1 phase cell cycle arrest; reduced proliferation | [1] |
| Renal carcinoma (786-O, A498) | 1-10 μM | 2-7 days | Attenuated growth and invasion; S-phase arrest | [3] |
| Neural progenitors (CPCs, CGNPs) | 1-5 μM | 2-7 days with replenishment every 2 days | Altered differentiation patterns | [4] |
| Pluripotent stem cells | Not specified in results | Varies | Enhanced reprogramming efficiency; increased histone acetylation | [2] |
Cell Culture Considerations: The effective concentration and duration of this compound treatment should be optimized for each experimental system. In rapidly dividing cells, this compound may need to be replenished every 2-3 days to maintain effective DOT1L inhibition, as histone turnover can gradually restore H3K79 methylation states [4]. For neural progenitor cells isolated from embryonic cortical brain tissue (E11.5-E14.5) or cerebellar granular neuron progenitors from postnatal tissue (P5-P7), treatment with 1-5 μM this compound at the time of plating with replenishment every two days has proven effective [4].
Molecular Validation: Effective DOT1L inhibition by this compound should be confirmed through measurement of H3K79me2 reduction by Western blotting or immunofluorescence. Complete inhibition of H3K79me2 typically requires 3-7 days of continuous treatment, depending on cell division rates [1]. In Molm13 MLL cells with MLL/AF9 translocation, treatment with 1 μM this compound for 7 days resulted in complete ablation of H3K79me2 marks [1].
Functional Outcomes: The phenotypic consequences of this compound treatment vary by cellular context. In cancer models, this compound typically induces cell cycle arrest, reduced proliferation, and impaired invasive capacity [3] [1]. In MLL-rearranged leukemia models, this compound effectively suppresses the expression of key oncogenic drivers including HOXA9 and MEIS1 [1]. In embryonic stem cells and reprogramming systems, DOT1L inhibition enhances pluripotency acquisition and increases histone acetylation, particularly at loci depleted of H3K79me2 [2].
Table 2: Molecular and Phenotypic Changes Following this compound Treatment
| Parameter | Measurement Method | Expected Outcome | Notes |
|---|---|---|---|
| H3K79me2 levels | Western blot, immunofluorescence | Dose-dependent reduction | Complete ablation may require 3-7 days |
| Target gene expression | RNA-seq, RT-qPCR | Context-dependent changes | Downregulation of DOT1L-dependent genes (e.g., HOXA9, STAT5B) |
| Cell proliferation | CCK-8 assay, cell counting | Reduced growth | Varies by cell type; typically 30-70% inhibition |
| Cell cycle distribution | Flow cytometry | G1 or S-phase arrest | Cell type dependent |
| Histone acetylation | Quantitative mass spectrometry | Increased H3K27ac, H4K16ac | Particularly at H3K79me2-depleted loci |
| Reprogramming efficiency | iPSC colony formation | Enhanced efficiency | In somatic cell reprogramming |
The following diagram illustrates the complete ChIP-seq workflow for this compound-treated cells:
The following diagram illustrates the key steps in ChIP-seq data analysis:
Essential QC Metrics: The ENCODE Consortium has established comprehensive quality standards for histone ChIP-seq experiments that should be followed rigorously [6] [5]. Key metrics include:
Replication Requirements: Biological replicates (minimum of two) are essential for robust ChIP-seq experiments [6] [5]. Replicates should demonstrate high reproducibility, with correlation coefficients (Pearson's r) typically exceeding 0.9 between replicate samples.
Expected Genomic Changes: this compound treatment typically produces characteristic changes in H3K79me2 distribution:
Biological Context Considerations: The functional consequences of DOT1L inhibition are highly context-dependent. In embryonic stem cells, H3K79me2 is naturally depleted at highly expressed housekeeping genes, and further inhibition enhances reprogramming efficiency [2]. In contrast, in MLL-rearranged leukemia cells, DOT1L inhibition preferentially affects specific oncogenic pathways including FLT3-STAT5 signaling [7]. These cell-type-specific differences should inform experimental design and data interpretation.
Integration with Complementary Data: For comprehensive mechanistic insights, integrate H3K79me2 ChIP-seq data with:
Insufficient H3K79me2 Reduction: If this compound treatment fails to adequately reduce H3K79me2 levels:
Poor ChIP-seq Quality: If ChIP-seq data quality metrics are suboptimal:
High Background Signal:
Single-Cell ChIP-seq: For heterogeneous cell populations, consider emerging single-cell ChIP-seq technologies that can reveal cell-to-cell variability in H3K79me2 patterns following this compound treatment [8].
Multi-omics Integration: Combine ChIP-seq with other epigenomic profiling methods (CUT&Tag, ATAC-seq) in the same experimental system to build comprehensive models of DOT1L-mediated epigenetic regulation [9].
Time-Course Experiments: To capture dynamic changes in H3K79me2 patterns, implement time-course designs with multiple sampling points after this compound addition, enabling analysis of methylation turnover kinetics.
The combination of this compound-mediated DOT1L inhibition with ChIP-seq technologies provides a powerful experimental approach for investigating the functional roles of H3K79 methylation in diverse biological contexts. The protocols and application notes outlined here offer researchers a comprehensive framework for designing, executing, and interpreting these experiments, with emphasis on quality control, appropriate controls, and context-specific considerations. As research in epigenetic mechanisms continues to evolve, this methodology will enable deeper understanding of how H3K79 methylation contributes to gene regulation in both normal physiology and disease states.
The table below summarizes the fundamental data for preparing SGC0946 stock solutions.
| Property | Specification |
|---|---|
| Solubility in DMSO | 20 mg/mL (clear) [1], 33 mg/mL [2], 50 mg/mL [3], 100 mg/mL (161.66 mM) [4] |
| Molecular Weight | 618.57 g/mol [4] [3] [2] |
| Common Stock Concentration | 50-100 mM in DMSO [4] [3] |
| Storage Condition | -20°C [1] [3]; for long-term storage, -80°C is recommended [3] |
For biological experiments, this compound stock solutions require further dilution. The table below lists validated formulations for working with cells and animals.
| Application | Formulation | Final Concentration | Preparation Notes |
|---|
| In Vitro (Cell Culture) | Diluted in cell culture medium [4] | Varies by experiment | • Use fresh DMSO for stock to avoid water absorption that reduces solubility [4]. • Final DMSO concentration in cell assays should typically be low (e.g., 0.1-0.5%) to avoid cytotoxicity. | | In Vivo (Homogeneous Solution) | 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O [4] [3] | 5 mg/mL (8.08 mM) [4] | 1. Prepare a clear DMSO stock solution first [4]. 2. Add PEG300 and mix until clear [4] [3]. 3. Add Tween-80 and mix [4] [3]. 4. Add remaining ddH₂O [4] [3]. • Use immediately for best results [4]. | | In Vivo (Homogeneous Solution) | 5% DMSO + 95% Corn Oil [4] | 0.5 mg/mL (0.81 mM) [4] | 1. Add clear DMSO stock to corn oil [4]. 2. Mix evenly until clarification [4]. | | In Vivo (Homogeneous Suspension) | 0.5-1% Carboxymethyl cellulose (CMC-Na) [4] | ≥5 mg/mL [4] | 1. Add this compound powder directly to the CMC-Na solution [4]. 2. Mix evenly to form a homogeneous suspension [4]. |
This workflow outlines the core steps for preparing this compound solutions:
Here are solutions to frequently encountered problems:
Precipitate Formation in Stock Solution
Compound Comes Out of Solution After Dilution
Loss of Biological Activity
The table below consolidates the preparation and storage information for SGC0946 from chemical suppliers.
| Parameter | Specification from MedChemExpress (MCE) [1] | Specification from Selleckchem [2] |
|---|---|---|
| Recommended Solvent | DMSO | DMSO |
| Stock Concentration | 10 mM (provided as ready-made solution) | 100 mg/mL (161.66 mM) |
| Solubility in DMSO | 50 mg/mL (80.83 mM) | 100 mg/mL (161.66 mM) |
| Storage Temperature | -80°C (2 years) or -20°C (1 year) | Information not specified in search results |
| Important Note | Hygroscopic DMSO significantly impacts solubility; use newly opened DMSO. | Moisture-absorbing DMSO reduces solubility; use fresh DMSO. |
This compound has been used in various cell-based studies. Here are examples of how researchers have prepared and used it in experiments, which can serve as practical guides.
| Assay Type | Cell Lines | Working Concentration | Incubation Time | Key Findings / Effect | Citation |
|---|---|---|---|---|---|
| Cell Viability Assay | A431 cells | 0 - 100 µM | 4 days | Inhibited DOT1L with an IC50 of 2.65 nM [1]. | |
| Western Blot Analysis | Molm13 MLL cells | 1 µM | 3 - 7 days | Time- and dose-dependent reduction of the H3K79me2 mark [1]. | |
| Cell Proliferation Assay | SK-OV-3 and TOV21G cells (Ovarian Cancer) | 0.2, 2, or 20 µM | 12 days | Inhibited growth in a dose- and time-dependent manner [1]. | |
| In Vivo Study | Mouse orthotopic xenograft model | 10 mg/kg | Twice a week for 6 weeks | Suppressed tumor progression [1]. |
Based on supplier data, here are the crucial points to ensure successful stock solution preparation:
To help visualize how this compound is typically used in an experimental context and how it functions, I've created the following diagrams.
Diagram 1: A general workflow for a cell-based experiment using this compound. The "Harvest & Analyze" step can occur at different time points depending on the specific readout, as shown in the table above.
Diagram 2: The mechanism of action of this compound. This compound is a potent and selective inhibitor of the DOT1L methyltransferase. It competes with the co-factor S-adenosylmethionine (SAM) to bind DOT1L, thereby preventing the methylation of histone H3 on lysine 79 (H3K79). This inhibition leads to reduced levels of H3K79 methylation, which in MLL-rearranged leukemia cells results in the downregulation of critical oncogenic genes like HOXA9 and MEIS1, ultimately suppressing cell self-renewal and inducing cell death [1] [3] [4].
Based on the available information, here are solutions to potential problems:
SGC0946 is a potent and selective inhibitor of the DOT1L histone methyltransferase. It inhibits DOT1L by binding to its S-adenosyl-L-methionine (SAM) cofactor binding site, inducing a conformational change that renders the enzyme catalytically inactive [1]. This action reduces histone H3 lysine 79 methylation (H3K79me), which is crucial for the expression of genes involved in certain leukemias, leading to selective cell death in MLL-rearranged cancer cells [1] [2].
The table below summarizes key potency data for this compound:
| Parameter | Value | Experimental Context |
|---|---|---|
| Enzymatic IC₅₀ | 0.3 nM [1] [3] [4] | Radioactive enzyme assay with recombinant DOT1L [1]. |
| Cellular IC₅₀ (H3K79me2) | 2.6 nM [1] [4] | A431 cell line (4-day treatment) [1]. |
| Cellular IC₅₀ (H3K79me2) | 8.8 nM [1] | MCF10A cell line [1]. |
| Antiproliferative IC₅₀ | ~0.3 - 0.4 μM [2] | MLL-rearranged leukemia cell lines (e.g., MV4;11) [2]. |
| Selectivity | >1000-fold [1] [4] | Against other histone methyltransferases (HMTs) [1]. |
Here is a detailed methodology for measuring the cellular IC₅₀ of this compound via inhibition of H3K79 dimethylation, based on referenced experiments [1] [2].
Q1: The observed cellular IC₅₀ is much higher than expected. What could be the cause?
Q2: The vehicle control (DMSO) shows a toxic effect on my cells. How can I mitigate this?
Q3: The Western blot signal for H3K79me2 is weak or absent.
The following diagram illustrates the mechanism of this compound and its downstream effects on gene expression, particularly in an MLL-rearranged leukemia context.
Diagram 1: this compound inhibits DOT1L, preventing H3K79 methylation and expression of pro-leukemic genes.
For successful cellular IC₅₀ optimization with this compound:
What are the storage conditions for this compound? To ensure optimal stability and shelf life, please adhere to the following storage conditions [1] [2] [3]:
| Form | Temperature | Stability Duration |
|---|---|---|
| Powder | -20°C | 3 years [1] |
| Powder | 4°C | 2 years [1] |
| Solution (DMSO) | -80°C | 2 years [1] |
| Solution (DMSO) | -20°C | 1 year [1] |
The powder should be kept in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources [3].
How should I prepare and handle stock solutions?
What should I do if this compound performance seems diminished? If you suspect a loss of activity, first verify that the storage conditions and expiration dates have been strictly followed. The product is stable under recommended storage conditions but is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents [3]. Using newly opened, dry DMSO for stock solution preparation is critical, as hygroscopic DMSO can impact solubility and compound stability [1].
Validated In Vivo Formulation The following formulation has been validated for animal studies and can suppress tumor progression in a mouse orthotopic xenograft model [1] [2]:
| Formulation | Concentration | Preparation Notes |
|---|
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [1] [2] | 5 mg/mL (8.08 mM) [2] | 1. Dissolve in DMSO. 2. Add PEG300 and mix. 3. Add Tween-80 and mix. 4. Add ddH₂O. Use immediately. |
Mechanism of Action and Key Workflow this compound is a highly potent and selective inhibitor of the histone methyltransferase DOT1L, which is responsible for methylating histone H3 on lysine 79 (H3K79) [1] [2] [4].
The diagram below illustrates the cellular mechanism and a typical workflow for treating cells with this compound:
Cellular Mechanism and Workflow of this compound
Protocol: Assessing H3K79me2 Reduction by Western Blot This is a common method to confirm target engagement in cells [1].
The table below summarizes quantitative data for this compound from published literature:
| Parameter | Value | Context / Cell Line | Source |
|---|---|---|---|
| IC₅₀ (DOT1L) | 0.3 nM | Cell-free biochemical assay | [1] [2] [4] |
| IC₅₀ (H3K79me2) | 2.6 nM | A431 cells (4-day treatment) | [1] [2] |
| IC₅₀ (H3K79me2) | 8.8 nM | MCF10A cells | [2] |
| In Vivo Dose | 10 mg/kg | Mouse xenograft model (i.p., twice/week) | [1] |
The following table summarizes specific treatment durations and outcomes for H3K79me2 reduction from the literature.
| Cell Line / Context | SGC0946 Concentration | Treatment Duration | Observed Effect on H3K79me2 | Citation |
|---|---|---|---|---|
| A431 cells (in vitro) | Not Specified | 4 days | IC₅₀ of 2.6 nM for reduction of H3K79 dimethylation [1] [2] | |
| MCF10A cells (in vitro) | Not Specified | 4 days | IC₅₀ of 8.8 nM for reduction of H3K79 dimethylation [1] [2] | |
| Molm13 cells (MLL leukemia) | 1 µM | 4 days | Reduction confirmed via Western blot [3] | |
| Primary Human T-cells (in vitro) | 0.5 µM | 9 days | Progressive reduction observed [4] | |
| Multiple Myeloma cell lines (in vitro) | 0.5 - 1 µM | 6 days | Global levels reduced in all lines (sensitive and insensitive) [5] |
Here are the methodologies used in the cited studies, which you can adapt for your experiments.
General Cell Culture and Treatment [3] [5]
Post-Treatment Analysis: Validating H3K79me2 Reduction
The provided data and protocols highlight several critical factors for your work with this compound.
To help visualize the experimental process and underlying biology, here are diagrams of the general workflow and mechanism of action.
SGC0946 is a potent and selective inhibitor of the histone methyltransferase DOT1L [1] [2]. Its selectivity has been rigorously tested, and the quantitative data is summarized in the table below.
| Target/Activity | Potency (IC50 or KD) | Assay Type | Selectivity Notes |
|---|---|---|---|
| DOT1L [1] [2] | IC50 = 0.3 nM [2] | Cell-free enzymatic assay | Primary intended target |
| DOT1L [1] | KD = 0.06 nM [1] | Surface Plasmon Resonance (SPR) | Confirms high binding affinity |
| 12 other Protein Methyltransferases & DNMT1 [1] [2] | Inactive | Not specified | Demonstrates high selectivity among epigenetic enzymes |
| 29 receptors from Ricerca panel [1] | No notable activity | Selectivity panel | Clean profile against a broad range of receptors |
| CamA DNA Adenine Methyltransferase [3] | Low µM range | In vitro enzymatic assay | A known off-target from a different enzyme family; low potency compared to DOT1L inhibition |
| SARS-CoV-2 nsp14 N7-MTase [4] | Binds and shows antiviral activity | Biophysical & viral replication | Discovered in drug repurposing study; co-crystallized with the viral protein |
To confidently attribute your observed phenotypes to DOT1L inhibition, employ the following validation strategies:
Understanding the pathways modulated by DOT1L inhibition helps in designing relevant assays and interpreting data. The following diagram illustrates two key pathways validated in research.
Diagram 1: this compound modulates T-cell activation thresholds via the miR-181a/DUSP6/ERK axis. This pathway explains how DOT1L inhibition can suppress graft-versus-host disease without abolishing potent anti-tumor immunity [5].
Diagram 2: In MLL-rearranged leukemia with FLT3-ITD mutations, DOT1L inhibition transcriptionally downregulates the FLT3-STAT5A signaling axis, a non-canonical survival pathway [6].
If you observe effects that may be off-target, consider the following:
First, familiarize yourself with the core characteristics of SGC0946 and its designated negative control, SGC0649.
| Property | This compound (DOT1L Inhibitor) | SGC0649 (Negative Control) |
|---|---|---|
| Primary Target | DOT1L (Histone-lysine N-methyltransferase) [1] | Inactive control for this compound [1] |
| Target Potency (IC₅₀) | 0.3 nM (enzymatic assay) [1] [2] [3] | Retains weak DOT1L activity (IC₅₀ = 390 nM) [1] |
| Cellular Potency (IC₅₀ for H3K79me2 reduction) | 2.6 nM (A431 cells), 8.8 nM (MCF10A cells) [2] [3] | Information not specified in search results |
| Selectivity | Inactive against 12 other protein methyltransferases and 29 receptors from Ricerca panel [1] | Information not specified in search results |
| Key Usage & Caveats | Potent and selective chemical probe; kills MLL-rearranged cells [2] | Use at relatively low concentrations due to residual activity [1] |
Here are detailed methodologies for key experiments using this compound, as cited in published research.
This protocol is adapted from a 2025 Nature Communications study investigating TET2-deficient cells [4].
This is a standard method for confirming DOT1L target engagement in cells [1] [3].
Q1: What is the correct way to use the SGC0649 negative control?
Q2: I'm not seeing a reduction in H3K79me2 in my cells after treatment. What could be wrong?
Q3: Why are higher concentrations (1-5 µM) of this compound sometimes needed to see downstream effects like apoptosis or differentiation?
The following diagram illustrates the mechanism of this compound and its role in the context of MLL-rearranged and TET2-deficient leukemia, as described in the research [5] [4].
This compound is a potent, SAM-competitive inhibitor of the DOT1L methyltransferase. The table below summarizes its key characteristics:
| Property | Description |
|---|---|
| Chemical Class | Nucleoside-based SAM analogue [1] |
| Primary Target | DOT1L (Histone H3K79 methyltransferase) [1] |
| Reported Potency | IC₅₀ of 0.3 nM (biochemical assay); IC₅₀ of 8.8 nM (cell-based, MCF10a cells) [1] |
| Key Structural Feature | Bromine atom at the 7-position of the deazaadenosine ring [2] |
| Evidence of Cell Entry | Yes (shows cellular activity and greater potency than EPZ004777 in cells) [1] [2] |
| Reported Permeability Issues | No direct data; inferred from class properties of similar DOT1L inhibitors [1] |
While direct data on this compound is limited, the challenges and solutions for its chemical class are well-documented. The following workflow outlines a logical approach to investigate and improve its cell permeability.
Pro-drug Approach
Formulation Optimization
Structural Modification (Guided by SAR)
Q1: Is there direct evidence that this compound has poor cell permeability? No published study explicitly measures this compound's permeability coefficient (e.g., Papp in Caco-2 assays). The evidence is indirect: it belongs to a chemical class (nucleoside-based SAM mimics) where other members like EPZ004777 and pinometostat are documented to have poor pharmacokinetic properties, including low oral bioavailability, which is strongly linked to permeability [1].
Q2: The biochemical IC₅₀ is very low (sub-nanomolar), but my cellular IC₅₀ is much higher. Does this confirm a permeability issue? A significant drop in potency from a biochemical assay to a cell-based assay is a strong, though not definitive, indicator of poor cell entry. Other factors, such as efflux by transporters like P-glycoprotein or compound metabolism within the cell, could also contribute. A well-designed permeability assay is needed to confirm.
Q3: Are there any non-nucleoside DOT1L inhibitors that could serve as better starting points? Yes, research has identified non-nucleoside DOT1L inhibitors [1]. These compounds completely avoid the SAM-mimic structure and are typically more drug-like. However, they often start with lower potency. If permeability is the primary barrier with this compound, exploring these alternative chemotypes could be a valuable long-term strategy.
Basic Compound Information
| Property | Detail |
|---|---|
| Target | DOT1L (Disruptor Of Telomeric silencing 1-Like) [1] [2] |
| Role | Histone Methyltransferase (HMT) inhibitor [2] |
| Mechanism | Competes with cofactor S-adenosylmethionine (SAM) [3] |
| IC₅₀ (biochemical) | 0.3 nM (cell-free assay) [2] |
| Selectivity | Inactive against panel of 12 other protein methyltransferases (PMTs) and DNMT1 [2] |
Summary of Quantitative Validation Data
The table below summarizes key performance data for SGC0946 from published studies.
| Validation Method | Cell Line / System | Key Measured Outcome | Result (IC₅₀ or Effective Concentration) | PMID / Source |
|---|---|---|---|---|
| Biochemical Potency | Cell-free assay | Inhibition of DOT1L methyltransferase activity | IC₅₀ = 0.3 nM [2] | 23250418 [2] |
| Cellular Potency | A431 (human epidermoid carcinoma) | Reduction of H3K79 dimethylation (H3K79me2) | IC₅₀ = 2.6 nM [2] | 23250418 [2] |
| Cellular Potency | MCF10A (human breast epithelial) | Reduction of H3K79me2 levels | IC₅₀ = 8.8 nM [2] | 23250418 [2] |
| Functional Assay | MLL-rearranged leukemia cells (e.g., Molm-13) | Selective cell killing [2] | Effective at 1 µM (4-day treatment) [2] | 28114995 [2] |
| Functional Assay | hESC-derived dopaminergic neurons | Increased dopaminergic neuron reporter activity & survival [1] | Effective at ~1 µM (48-hour treatment) [1] | 1026468 [1] |
Here are detailed methodologies for key experiments cited in the literature.
This is the most common method to confirm that this compound effectively engages and inhibits DOT1L in cells.
This protocol uses a stem cell-derived neuron model to assess this compound's functional impact in a Parkinson's disease context [1].
Q1: What is the evidence for this compound's selectivity? this compound was designed to be highly selective for DOT1L. Profiling against a panel of 12 other histone methyltransferases and DNA methyltransferase 1 (DNMT1) showed no significant activity, confirming its selectivity [2]. However, one study noted it can also inhibit the bacterial methyltransferase CamA from C. difficile at low micromolar concentrations, which is an important consideration for specific research applications [5].
Q2: My Western blot shows no change in H3K79me2 levels after treatment. What should I check?
Q3: Are there any known off-target effects in cellular models? Beyond its intended target, this compound has been documented to induce cellular autophagy and promote mitochondrial fusion in renal cancer cell lines, as part of its downstream biological effects [4]. It is also important to note that this compound can inhibit the bacterial DNA adenine methyltransferase CamA, which may be a relevant off-target in studies involving microbiology or certain co-culture systems [5].
The table below summarizes the core experimental data demonstrating SGC0946's potency and selectivity.
| Assay Type | Target | IC50 / Ki / Kd | Experimental Details |
|---|---|---|---|
| Biochemical Assay | DOT1L [1] [2] [3] | IC50 = 0.3 nM [1] [3] | Radioactive enzyme assay [3]. |
| DOT1L [1] | IC50 = 2.65 nM | In A431 cells (4-day treatment) [1]. | |
| Cellular Assay | H3K79me2 reduction [1] [2] [3] | IC50 = 2.6 nM [2] [3] | In A431 cells (4-day treatment) [3]. |
| H3K79me2 reduction [2] [3] | IC50 = 8.8 nM | In MCF10A cells [2] [3]. | |
| Selectivity Screening | Other Histone Methyltransferases (HMTs) [3] | >100-fold selectivity | Reported to be over 100-fold selective for DOT1L over other HMTs [3]. |
For researchers to replicate or evaluate the key assays, here are the methodologies cited in the literature:
While this compound is highly selective among human histone methyltransferases, it has been identified to inhibit other methyltransferases from pathogens, as shown in the table below. This cross-reactivity is due to structural similarities in the SAM-binding pockets.
| Inhibited Target | Organism | Inhibition Context | Potential Application |
|---|---|---|---|
| nsp14 N7-MTase [4] | SARS-CoV-2 | Binds to the viral methyltransferase core; shows significant antiviral activity [4]. | Developing new antivirals for COVID-19 and its variants [4]. |
| CamA [5] [6] | Clostridioides difficile | Inhibits enzymatic activity in vitro at low micromolar concentrations [6]. | Potential therapeutic antivirulence agent for C. difficile infection [6]. |
The following diagram illustrates the mechanism of DOT1L in MLL-rearranged leukemia and how this compound acts as an intervention, based on information from the search results [7].
| Cell Type / Model | Cellular Potency (IC₅₀ or Effective Concentration) | Key Experimental Readouts | Supporting Citations |
|---|
| Mixed Lineage Leukemia (MLL) | ~8.8 nM (MCF10a cells); ~2.6 nM (A431 cells) | Reduction of H3K79me2 levels; Antiproliferative effects in MLL-rearranged cells (e.g., MV4-11). | [1] [2] | | Renal Cell Carcinoma (RCC) | 1-10 µM | Attenuation of cell growth & invasion; S-phase cell cycle arrest; reduction of H3K79me2 and downstream targets (STAT5B, CDK6). | [3] | | TET2-deficient Hematopoietic Cells | Not specified (screen hit) | Selective reduction of competitive fitness and proliferation of Tet2KO hematopoietic stem and progenitor cells (HSPCs). | [4] | | Dopaminergic Neuron Differentiation | Not specified (screen hit) | Increased reporter (luciferase under TH promoter) activity; suggested enhancement of dopaminergic neuron survival/differentiation. | [5] |
For researchers aiming to validate DOT1L inhibition in cells, here are the core methodologies derived from the cited studies.
Cell Culture and Treatment
Key Assays and Readouts
This compound is a S-adenosyl-L-methionine (SAM) competitive inhibitor. It binds to the SAM-binding pocket of DOT1L, inducing a conformational change that remodels the catalytic site and inhibits the transfer of a methyl group to H3K79 [2]. The following diagram illustrates the pathway and experimental rationale for using this compound.
| Compound Name | SPR KD (nM) | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (H3K79me2) | Key Features |
|---|---|---|---|---|
| SGC0946 | 0.06 [1] [2] [3] | 0.3 [4] [1] | 2.6 nM (A431 cells) [5] | 7-bromo-deazaadenosine core; high potency [1] |
| EPZ004777 | 0.25 [1] [3] | 0.4 [1] [5] | Information Missing | Parent compound of this compound [1] |
| Pinometostat (EPZ-5676) | Information Missing | ≤ 0.08 [5] | 3.5 nM (MV4-11 proliferation) [5] | Clinical candidate; benzimidazole core [5] |
| SGC0947 | 3.35 [3] | Information Missing | Information Missing | Close analogue of this compound [3] |
| SAH | 71 [3] | Information Missing | Information Missing | Endogenous metabolite; non-selective [3] |
The quantitative data for this compound was generated using the following established experimental methodologies:
The following diagram illustrates the logical workflow for characterizing a compound like this compound, from biochemical binding to functional cellular outcomes:
This compound is not just a potent inhibitor in biochemical assays; it also demonstrates selective and effective on-target activity in biological models.
When comparing this compound to other DOT1L inhibitors like EPZ004777 and Pinometostat, several factors stand out:
The table below summarizes the key selectivity data for this compound against a panel of epigenetic targets:
| Selectivity Assay | Target Panel | Result | Data Source |
|---|---|---|---|
| Radioactive enzyme assay [1] | Panel of 12 other Protein Methyltransferases (PMTs) and DNMT1 [1] | Inactive against all 12 PMTs and DNMT1 [1] | [1] |
| Radioactive enzyme assay [2] | Various other Histone Methyltransferases (HMTs) | Over 100-fold selective for DOT1L over other HMTs [2] | [2] |
| Binding assay [3] | 29 receptors from the Ricerca selectivity panel | No notable activity against any of the 29 receptors [3] | [3] |
This data consistently demonstrates that this compound is a highly specific inhibitor for DOT1L with a clean off-target profile, making it an excellent tool for epigenetic research.
This compound achieves its effects by potently inhibiting DOT1L enzymatic activity, which directly reduces the levels of histone H3 lysine 79 methylation (H3K79me2) in cells.
| Cell Line | Assay Readout | Cellular IC₅₀ | PMID / Source |
|---|---|---|---|
| A431 cells | Reduction of H3K79 dimethylation | 2.6 nM [1] | [1] |
| MCF10A cells | Reduction of H3K79 dimethylation | 8.8 nM [1] | [1] |
| Molm13 MLL cells | Reduction of H3K79me2 (Western Blot) | Complete inhibition at 1 μM over 7 days [1] | 28114995 [1] |
The following diagram illustrates the mechanism of DOT1L and how this compound exerts its inhibitory effect, leading to anti-cancer activity in specific contexts like MLL-rearranged leukemia.
The primary data on this compound's potency and selectivity were generated using established biochemical and cellular assays.
Biochemical IC₅₀ Determination (Radioactive Filter Binding Assay) [4]:
Cellular Target Engagement (Western Blot) [1]:
| Feature | Anticancer Activity | Antiviral Activity |
|---|---|---|
| Primary Target | DOT1L (Histone H3K79 methyltransferase) [1] [2] | SARS-CoV-2 nsp14 N7-methyltransferase (N7-MTase) [3] |
| Primary Mechanism | Inhibition of histone methylation (H3K79me2), leading to altered gene expression and cell cycle arrest [4] [2] | Bi-substrate inhibition, occupying both SAM and RNA binding sites of the viral MTase [3] |
| Key Experimental Outcomes | Reduction of cancer cell proliferation, induction of apoptosis, inhibition of tumor growth in xenograft models [2] [5] | Significant antiviral activity in viral replication assays [3] |
| Therapeutic Context | Targeted therapy for DOT1L-dependent cancers (e.g., MLL-rearranged leukemia, ovarian cancer) [6] [4] [5] | Potential broad-spectrum antiviral candidate for SARS-CoV-2 and its variants [3] |
The potency and effects of this compound have been quantified across various experimental settings.
The table below summarizes key efficacy data for this compound's anticancer activity from cell-based and animal studies.
| Cancer Type / Model | Assay / Measurement | Result / Outcome |
|---|---|---|
| MLL-Rearranged Leukemia (MV4;11 cells) | Cell Viability (IC₅₀) | ~0.3 μM [2] |
| Ovarian Cancer (SKOV3 cells) | Cell Viability (IC₅₀) | ~0.5 μM [2] |
| Breast Cancer (MDA-MB-231 cells) | Cell Viability (IC₅₀) | ~0.4 μM [2] |
| Enzymatic Inhibition (Cell-free assay) | DOT1L Inhibition (IC₅₀) | 0.3 nM [1] [2] |
| MV4;11 Mouse Xenograft | Tumor Growth Inhibition (TGI) | ~72% [2] |
| SKOV3 Mouse Xenograft | Tumor Volume Reduction | ~65% [2] |
In contrast to the detailed anticancer data, the search results confirm this compound's antiviral activity but provide less specific quantitative data. The primary evidence includes:
For researchers looking to replicate or understand the basis of these findings, here are the methodologies for key experiments.
This is a standard method to confirm this compound's on-target activity in cancer research [2].
This protocol is used to determine the antiproliferative effects of this compound in various cancer cell lines [2] [5].
This biochemical assay measures the direct inhibition of DOT1L or viral MTase enzymatic activity [2].
The following diagrams illustrate the distinct mechanisms by which this compound exerts its anticancer and antiviral effects.